An In-depth Technical Guide to N-(3-iodo-4-methylphenyl)acetamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-(3-iodo-4-methylphenyl)acetamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-iodo-4-methylphenyl)acetamide is a halogenated aromatic amide of interest in medicinal chemistry and organic synthesis. Its structure, featuring an acetamido group, a methyl group, and an iodine atom on a phenyl ring, presents a unique combination of functionalities that can be exploited for the development of novel molecules. The presence of the iodine atom, in particular, allows for further functionalization through various cross-coupling reactions, making it a valuable intermediate. This guide provides a comprehensive overview of the chemical structure, properties, a detailed synthesis protocol, and potential applications of N-(3-iodo-4-methylphenyl)acetamide.
Chemical Structure and Physicochemical Properties
N-(3-iodo-4-methylphenyl)acetamide possesses a well-defined molecular architecture that dictates its chemical behavior and potential applications.
Chemical Structure
The molecule consists of a central benzene ring substituted with three groups:
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An acetamido group (-NHCOCH₃) at position 1.
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An iodo group (-I) at position 3.
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A methyl group (-CH₃) at position 4.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(3-iodo-4-methylphenyl)acetamide.
Caption: Chemical structure of N-(3-iodo-4-methylphenyl)acetamide.
Physicochemical Properties
While experimental data for N-(3-iodo-4-methylphenyl)acetamide is not extensively reported, its properties can be predicted based on its structure and data from closely related analogs.
| Property | Value | Source/Basis |
| IUPAC Name | N-(3-iodo-4-methylphenyl)acetamide | --- |
| Molecular Formula | C₉H₁₀INO | Calculated |
| Molecular Weight | 275.09 g/mol | Calculated |
| CAS Number | 55948-26-0 | Registry Number |
| Appearance | Predicted to be an off-white to light brown solid | Analogy to similar compounds |
| Melting Point | Predicted in the range of 140-160 °C | Based on data for N-(3-bromo-4-methylphenyl)acetamide and N-(3-chloro-4-methylphenyl)acetamide[1][2] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water | General solubility of acetanilides |
Synthesis and Reaction Workflow
The most direct and common method for the synthesis of N-(3-iodo-4-methylphenyl)acetamide is the acetylation of its corresponding aniline precursor, 3-iodo-4-methylaniline.
Synthesis from 3-Iodo-4-methylaniline
The acetylation reaction involves the treatment of 3-iodo-4-methylaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst.
Caption: Experimental workflow for the synthesis of N-(3-iodo-4-methylphenyl)acetamide.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from standard procedures for the acetylation of aromatic amines[3][4].
Materials:
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3-Iodo-4-methylaniline (1.0 eq)
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Acetic anhydride (1.2 eq)
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Glacial acetic acid (as solvent)
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Deionized water
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Ethanol (for recrystallization)
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Standard laboratory glassware
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-iodo-4-methylaniline in a minimal amount of glacial acetic acid.
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Acetylation: To the stirred solution, slowly add acetic anhydride at room temperature. An exotherm may be observed.
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Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Precipitation: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and acetic acid.
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Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
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Purification: For higher purity, recrystallize the crude N-(3-iodo-4-methylphenyl)acetamide from a suitable solvent system, such as an ethanol/water mixture.
Causality of Experimental Choices:
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Glacial Acetic Acid as Solvent: It serves as a good solvent for both the starting aniline and the product, and its acidic nature can catalyze the reaction to some extent.
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Acetic Anhydride as Acetylating Agent: It is an effective and readily available acetylating agent. The byproduct, acetic acid, is easily removed during the work-up.
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Ice-Cold Water Precipitation: The product is significantly less soluble in cold water than in the acetic acid reaction mixture, leading to efficient precipitation.
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Recrystallization: This purification technique is ideal for removing any remaining impurities, yielding a product of high purity.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Three signals are expected in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the iodine will likely be a singlet or a narrowly split doublet. The other two protons will appear as doublets with coupling constants typical for ortho and meta relationships.
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Amide Proton: A broad singlet for the N-H proton is expected, typically in the range of δ 8.0-10.0 ppm.
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Methyl Protons: A singlet for the methyl group on the aromatic ring will likely appear around δ 2.2-2.4 ppm.
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Acetyl Protons: A singlet for the acetyl methyl group is expected around δ 2.1-2.3 ppm.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 168-172 ppm.
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Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated. The carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect.
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Methyl Carbons: Signals for the aromatic methyl and acetyl methyl carbons are expected in the aliphatic region (δ 15-25 ppm).
IR Spectroscopy (Predicted)
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N-H Stretch: A sharp to moderately broad absorption band around 3300-3250 cm⁻¹ corresponding to the N-H stretching vibration.
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C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹ due to the carbonyl stretch.
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N-H Bend (Amide II): An absorption band around 1550-1530 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 275.
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Fragmentation: Characteristic fragmentation patterns would include the loss of the acetyl group (M-42) and subsequent fragmentation of the aromatic ring.
Applications in Research and Drug Development
N-(3-iodo-4-methylphenyl)acetamide serves as a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
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Intermediate for Kinase Inhibitors: The iodo-substituted phenylacetamide motif is found in various kinase inhibitors. The iodine atom provides a handle for introducing other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which is a common strategy in the development of targeted cancer therapies. For instance, related iodo-phenylamino structures are key components of potent MEK inhibitors[5].
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Scaffold for Bioactive Molecules: The combination of the acetamido and iodo groups allows for the exploration of structure-activity relationships in the design of new therapeutic agents. The acetamido group can participate in hydrogen bonding interactions with biological targets, while the iodo-substituent can be varied to modulate lipophilicity and binding affinity.
Safety and Handling
Detailed safety information for N-(3-iodo-4-methylphenyl)acetamide is not widely available. However, based on the data for its precursor, 3-iodo-4-methylaniline, and other related compounds, the following precautions should be taken:
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Toxicity: The precursor, 3-iodo-4-methylaniline, is classified as acutely toxic if swallowed and can cause skin and eye irritation. It is prudent to handle N-(3-iodo-4-methylphenyl)acetamide with similar care.
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Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
